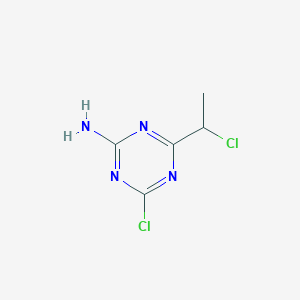

1,3,5-Triazin-2-amine, 4-chloro-6-(1-chloroethyl)-

Vue d'ensemble

Description

1,3,5-Triazin-2-amine, 4-chloro-6-(1-chloroethyl)- is a variant of 1,3,5-triazine derivatives. These compounds are known for their biological activities, exhibiting antimalarial, antimicrobial, anti-cancer, and anti-viral properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride. This process can be done using conventional methods or microwave irradiation. The latter method is preferred as it yields the desired products in less time and with higher purity . The synthesized compounds are then fully characterized by FT-IR, NMR (1 H-NMR and 13 C-NMR), mass spectra, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives has been studied using computational chemistry methods. These studies have helped in the design of new 1,3,5-triazine ultraviolet rays absorber compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Physical And Chemical Properties Analysis

The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods and characterized by various spectroscopic techniques .Applications De Recherche Scientifique

Synthesis and Chemical Modification

1,3,5-Triazine derivatives serve as key intermediates in the synthesis of various chemically modified compounds with potential biological activities. For instance, the nucleophilic substitution of the trichloromethyl moiety in similar structures has enabled the creation of compounds identified as CGRP receptor antagonists, highlighting the adaptability of triazine derivatives in medicinal chemistry (Lim, Dolzhenko, & Dolzhenko, 2014). Additionally, the amination process of triazine compounds, involving nucleophilic substitutions, demonstrates a versatile method for the modification of these molecules, further expanding their applicability in creating new chemical entities (Simig, Plas, & Landheer, 2010).

Biological Activity and Therapeutic Potential

The exploration of triazine derivatives extends into biological screenings, where some synthesized compounds display antagonist activities against specific receptors. This suggests their potential utility in drug development, especially in targeting receptor-mediated pathways (Lim, Dolzhenko, & Dolzhenko, 2014). Moreover, the capacity of these derivatives to undergo various chemical modifications makes them suitable candidates for the synthesis of drugs with improved specificity and efficacy.

Mécanisme D'action

Target of Action

Similar 1,3,5-triazine compounds have been reported to have uv absorption properties . They are used as ultraviolet rays absorber compounds, protecting against the damaging effects of UV light .

Mode of Action

The intramolecular hydrogen bond (IMHB) of 1,3,5-triazines compounds is the basis for the excited state proton transfer .

Biochemical Pathways

The related 1,3,5-triazine compounds are known to interact with ultraviolet rays, absorbing them and thereby preventing damage to organic materials .

Result of Action

Related 1,3,5-triazine compounds are known to absorb ultraviolet rays, which can prevent photo-induced damage to organic materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “1,3,5-Triazin-2-amine, 4-chloro-6-(1-chloroethyl)-”. For instance, the presence of ultraviolet rays is a significant factor, as 1,3,5-triazine compounds are known to absorb these rays

Propriétés

IUPAC Name |

4-chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N4/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURQYSQCMPPIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

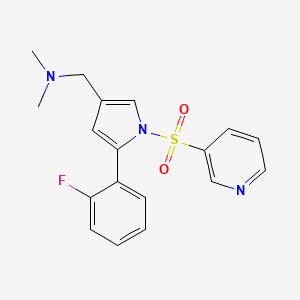

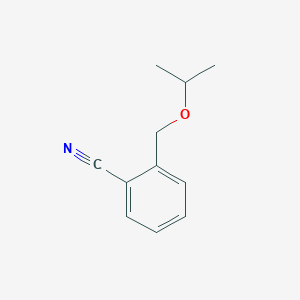

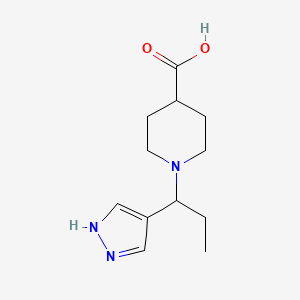

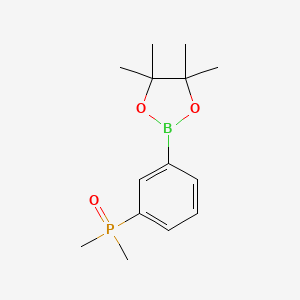

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid](/img/structure/B1460060.png)

![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)

![1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B1460065.png)

![4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1460070.png)

![2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1460071.png)